molecular formula C8H5N3O B573638 2H-Isoxazolo[4,5-g]indazole CAS No. 173894-83-2

2H-Isoxazolo[4,5-g]indazole

Cat. No. B573638
CAS RN: 173894-83-2
M. Wt: 159.148
InChI Key: LSZLGHLTGLJZEK-UHFFFAOYSA-N
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Description

2H-Indazoles, including 2H-Isoxazolo[4,5-g]indazole, are a class of nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .


Synthesis Analysis

The synthesis of 2H-indazoles has been a focus of recent research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . Other methods involve Cu (OAc)2-catalyzed synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant .


Molecular Structure Analysis

The molecular structure of 2H-indazoles is characterized by a nitrogen-containing heterocyclic compound. The 2H-indazole motif is a key component in bioactive natural products and drug molecules .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles .

Mechanism of Action

While specific mechanisms of action for 2H-Isoxazolo[4,5-g]indazole are not mentioned in the search results, it is known that indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Future Directions

The future directions in the study of 2H-indazoles include further exploration of their synthesis, particularly through C–H activation, and their potential applications in medicine . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a major focus of current research .

properties

IUPAC Name

8H-pyrazolo[4,3-g][1,2]benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O/c1-2-6-4-10-12-8(6)7-5(1)3-9-11-7/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZLGHLTGLJZEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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